molecular formula C22H21NO2S B3593212 2-(2,6-dimethylphenoxy)-N-(2-phenylsulfanylphenyl)acetamide

2-(2,6-dimethylphenoxy)-N-(2-phenylsulfanylphenyl)acetamide

Cat. No.: B3593212
M. Wt: 363.5 g/mol
InChI Key: ZCPBXILPOQAIJT-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-(2-phenylsulfanylphenyl)acetamide is an organic compound with a complex structure that includes phenoxy and phenylsulfanyl groups

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(2-phenylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c1-16-9-8-10-17(2)22(16)25-15-21(24)23-19-13-6-7-14-20(19)26-18-11-4-3-5-12-18/h3-14H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPBXILPOQAIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2,6-dimethylphenoxy)-N-(2-phenylsulfanylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2-(2,6-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-phenylsulfanylaniline to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(2,6-dimethylphenoxy)-N-(2-phenylsulfanylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The phenoxy and phenylsulfanyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-(2-phenylsulfanylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(2-phenylsulfanylphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and phenylsulfanyl groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. This binding can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar compounds to 2-(2,6-dimethylphenoxy)-N-(2-phenylsulfanylphenyl)acetamide include:

    2-(2,6-dimethylphenoxy)acetamide: Lacks the phenylsulfanyl group, making it less versatile in terms of chemical reactivity.

    N-(2-phenylsulfanylphenyl)acetamide: Lacks the phenoxy group, which may reduce its binding affinity to certain targets.

    2-(2,6-dimethylphenoxy)-N-phenylacetamide: Lacks the sulfanyl group, affecting its overall chemical properties.

The uniqueness of 2-(2,6-dimethylphenoxy)-N-(2-phenylsulfanylphenyl)acetamide lies in its combination of phenoxy and phenylsulfanyl groups, which provide a balance of reactivity and binding affinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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